molecular formula C12H16ClN3O B2542655 N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride CAS No. 2193061-94-6

N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride

Cat. No.: B2542655
CAS No.: 2193061-94-6
M. Wt: 253.73
InChI Key: XRTGIEPIBYBXKE-UHFFFAOYSA-N
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Description

N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Properties

N-(pyridin-4-yl)-(indol-3-yl)acetamides, structurally related to N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride, have been studied for their antiallergic properties. For instance, certain compounds in this series exhibited significant potency in ovalbumin-induced histamine release assays, demonstrating their potential as antiallergic agents. One specific compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, was found to be significantly more potent than astemizole, a known antihistamine, in these assays (Cecilia Menciu et al., 1999).

Anti-Inflammatory and Antioxidant Activity

A derivative of indole acetamide, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, showed promising anti-inflammatory activity through in silico modeling. The study also suggested potential antioxidant properties, highlighting its relevance in therapeutic applications (F. H. Al-Ostoot et al., 2020).

Synthesis and Structural Analysis

Several studies have focused on the synthesis of N-substituted derivatives of indole acetamides, including those structurally related to this compound. These studies contribute to understanding the chemical properties and potential applications of these compounds. For example, derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid were synthesized to explore their chemical properties (S. Maklakov et al., 2002).

Potential Antiplasmodial Properties

Some studies have investigated the antiplasmodial properties of compounds related to this compound. For instance, N-(3-Trifluoroacetyl-indol-7-yl) Acetamides were evaluated for their in vitro antiplasmodial properties, providing insights into potential therapeutic applications against malaria (M. Mphahlele et al., 2017).

Antitumor Activity

Research has also been conducted on amino acid ester derivatives containing functional groups similar to this compound, examining their potential antitumor activities. These studies highlight the versatility of indole derivatives in developing new therapeutic agents (J. Xiong et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride”, as an indole derivative, may also hold potential for future research and development.

Properties

IUPAC Name

N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12;/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGIEPIBYBXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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